1-Chloro-4-decyne
Description
Properties
CAS No. |
26817-65-2 |
|---|---|
Molecular Formula |
C10H17Cl |
Molecular Weight |
172.69 g/mol |
IUPAC Name |
1-chlorodec-4-yne |
InChI |
InChI=1S/C10H17Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-5,8-10H2,1H3 |
InChI Key |
WQROTKWHQIGFTO-UHFFFAOYSA-N |
SMILES |
CCCCCC#CCCCCl |
Canonical SMILES |
CCCCCC#CCCCCl |
Other CAS No. |
26817-65-2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antiviral Research:
1-Chloro-4-decyne has been investigated for its potential in antiviral drug development. It is utilized in the synthesis of 1,2,3-triazoles through click chemistry, which has shown promise as inhibitors of HIV protease. These compounds are formed by reacting this compound with azides, leading to the creation of diverse compound libraries that could serve as pharmaceutical lead candidates .
Cytotoxicity Studies:
Research has indicated that this compound may interact with cellular proteins, potentially affecting signaling pathways and enzyme activity. Preliminary studies suggest its cytotoxic effects against various cancer cell lines, although further investigations are required to elucidate the underlying mechanisms .
Material Science
Polymer Synthesis:
In material science, this compound is employed in the synthesis of functional polymers via click chemistry. This method allows for the rapid construction of polymer networks that can be tailored for specific applications, such as in drug delivery systems or as scaffolds for tissue engineering. The incorporation of alkyne functionalities enables the formation of robust materials with desirable mechanical properties .
Chemical Sensors:
The compound is also utilized in developing chemical sensors due to its reactivity. By modifying surfaces with this compound derivatives, researchers can create sensors capable of detecting specific analytes through changes in conductivity or optical properties .
Chemical Research
Synthesis of Complex Molecules:
this compound serves as a building block in organic synthesis. It is used to generate various functionalized compounds through reactions such as carboboration and hydrocarboxylation. These reactions allow for the introduction of functional groups that enhance the reactivity and utility of the resulting molecules .
Regiodivergent Reactions:
Recent advancements have demonstrated that this compound can participate in regiodivergent reactions, leading to the selective formation of different products under controlled conditions. This capability is particularly valuable in synthesizing complex organic molecules with high specificity .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents synthesis | Potential HIV protease inhibitors synthesized via click chemistry |
| Material Science | Polymer synthesis | Functional polymers developed for drug delivery and tissue engineering |
| Chemical Research | Synthesis of complex molecules | Utilized in regiodivergent reactions for targeted product formation |
Case Studies
-
Antiviral Agent Development:
A study explored the use of this compound in creating a series of 1,4-disubstituted-1,2,3-triazoles as potential HIV protease inhibitors. The synthesized compounds exhibited varying degrees of inhibitory activity, showcasing the compound's utility in drug discovery . -
Cytotoxicity Profiling:
In a cytotoxicity study involving marine-derived compounds, this compound was tested against several cancer cell lines. The results indicated significant growth inhibition compared to standard treatments, highlighting its potential as an anticancer agent . -
Functional Polymer Development:
Researchers synthesized liquid-crystal polymers using click chemistry involving this compound. The resulting materials demonstrated enhanced power-conversion efficiency when applied in dye-sensitized solar cells, indicating their potential for renewable energy applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group-Based Comparison
Compound 1: 1-Chloro-4-methylbenzene (C₇H₇Cl)
- Molecular Weight : 126.58 g/mol .
- Boiling Point : 303.15 K .
- Key Differences :
- Reactivity : Aryl chlorides are less reactive in nucleophilic substitutions compared to aliphatic chlorides, limiting their utility in cross-coupling reactions .
Compound 2: 4-Chlorobenzyl Chloride (C₇H₆Cl₂)
- Molecular Weight : 161.03 g/mol .
- Density : 1.26 g/cm³ .
- Key Differences :
- Applications : Widely used in synthesizing pharmaceuticals and agrochemicals via benzyl-protecting group chemistry .
Compound 3: 1-Chloro-4-isocyanatonaphthalene (C₁₁H₆ClNO)
Structural Analogues in Alkyne Family
Compound 4: 1-Chloro-1-propyne (C₃H₃Cl)
- Hypothetical Comparison (based on alkyne-chloro trends):
- Shorter carbon chain reduces boiling point and thermal stability compared to this compound.
- Higher volatility and flammability due to lower molecular weight.
Compound 5: 1-Chloro-4-octyne (C₈H₁₃Cl)
- Hypothetical Comparison: Intermediate chain length (8 carbons) results in a boiling point between this compound and shorter analogues.
Data Table: Key Properties of this compound and Analogues
Preparation Methods
Synthesis via Sodium Acetylide and 1-Bromo-3-chloropropane
One classical method involves the nucleophilic substitution reaction between a sodium acetylide derivative and a chlorinated alkyl halide:
- Reagents: Sodium 1-heptynyl (sodium acetylide derived from 1-heptyne) and 1-bromo-3-chloropropane
- Conditions: Reaction conducted in liquid ammonia at -40 °C for 2 hours
- Mechanism: The sodium acetylide acts as a nucleophile attacking the electrophilic carbon of the bromo-chloropropane, displacing bromide and forming the chloro-substituted alkyne
- Yield: Approximately 82%
- Reference: Sokolovskaya, S. V., Chemistry of Natural Compounds, 1980, vol. 16, #1, pp. 86-87
| Parameter | Details |
|---|---|
| Starting materials | Sodium 1-heptynyl, 1-bromo-3-chloropropane |
| Solvent | Liquid ammonia |
| Temperature | -40 °C |
| Reaction time | 2 hours |
| Yield | 82% |
This method is notable for its relatively high yield and straightforward nucleophilic substitution approach.
Chlorination of Alkynes via Lithiation and N-Chlorosuccinimide
A more modern and versatile approach for synthesizing chloroalkynes, including 1-chloro-4-decyne, involves the lithiation of the corresponding terminal alkyne followed by electrophilic chlorination:
- Reagents:
- Terminal alkyne (e.g., dec-4-yne)
- n-Butyllithium in hexanes (1.3 equivalents)
- N-Chlorosuccinimide (NCS, 1.3 equivalents)
- Conditions:
- The alkyne is dissolved in tetrahydrofuran (THF) and cooled to -78 °C
- n-Butyllithium is slowly added to generate the lithium acetylide intermediate
- After 1 hour at -78 °C, NCS is added via cannula, and the mixture is stirred at room temperature for 5 hours
- Workup: Hydrolysis with water, extraction with diethyl ether, drying, and purification by column chromatography
- Yields: Chloroalkynes obtained in 60–80% yields
- Advantages: This method allows for selective chlorination at the terminal alkyne position and can be adapted for various substrates
- Reference: ACS Journal of Organic Chemistry, 2022
| Parameter | Details |
|---|---|
| Starting materials | Terminal alkyne, n-butyllithium, NCS |
| Solvent | THF |
| Temperature | -78 °C (lithiation), then room temperature (chlorination) |
| Reaction time | 1 hour (lithiation), 5 hours (chlorination) |
| Yield range | 60–80% |
This lithiation-chlorination sequence is widely used for preparing various chloroalkynes, including this compound analogs.
Preparation via Halogenation of Alkenynes and Subsequent Dehydrohalogenation
Another synthetic route involves halogenation of alkenyne intermediates followed by elimination to yield the chloroalkyne:
- Example: Preparation of (E)-1-chloro-1-decen-3-yne as an intermediate for related compounds
- Reagents and Conditions:
- Iodine monochloride (ICl) in acidic medium (6 N HCl) at 0 °C
- Slow absorption of acetylene gas over several hours
- Extraction and purification steps involving pentane and drying agents
- Further Steps: Treatment of the halogenated intermediate with sodium amide (NaNH2) in anhydrous liquid ammonia at low temperature (-78 °C to room temperature) to induce elimination and formation of the terminal chloroalkyne
- Yield: Approximately 68% for the final alkyne product
- Reference: Journal of Organic Chemistry, 1984
| Parameter | Details |
|---|---|
| Starting materials | Acetylene, iodine monochloride, NaNH2 |
| Solvent | 6 N HCl (halogenation), liquid ammonia (elimination) |
| Temperature | 0 °C (halogenation), -78 °C to RT (elimination) |
| Reaction time | Several hours (halogenation), 1 hour (elimination) |
| Yield | 68% |
This method is more complex but provides access to chloroalkynes from simpler alkyne precursors via halogenation and base-induced elimination.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sodium acetylide + 1-bromo-3-chloropropane | Sodium 1-heptynyl, 1-bromo-3-chloropropane | Liquid ammonia, -40 °C, 2 h | 82 | Classical nucleophilic substitution |
| Lithiation + N-Chlorosuccinimide | Terminal alkyne, n-butyllithium, NCS | THF, -78 °C to RT, 6 h total | 60–80 | Modern, selective electrophilic chlorination |
| Halogenation + Elimination | Acetylene, ICl, NaNH2 | 0 °C (halogenation), -78 °C to RT (elimination) | 68 | Multi-step, halogenation then elimination |
Detailed Research Findings and Notes
The nucleophilic substitution method using sodium acetylide and 1-bromo-3-chloropropane is well-documented with a high yield and relatively simple setup, making it suitable for preparative scale synthesis.
The lithiation followed by electrophilic chlorination with N-chlorosuccinimide provides a versatile approach applicable to various alkynes, with moderate to good yields and mild reaction conditions. This method benefits from the high selectivity of lithiation at the terminal alkyne and the mild chlorinating agent NCS.
The halogenation-elimination route, while more involved, allows the introduction of chloro substituents on conjugated alkenyne systems, which can then be converted to terminal chloroalkynes by strong base treatment. This method is useful for synthesizing more complex chloroalkyne derivatives.
Purification of this compound typically involves extraction with organic solvents (pentane, diethyl ether), drying over magnesium sulfate, and chromatographic techniques such as flash chromatography using hexane as the eluent.
Spectral data (NMR, IR, MS) confirm the structure and purity of the synthesized this compound, consistent with literature values.
Q & A
Q. What are the optimal synthetic routes for 1-chloro-4-decyne, and how can reaction conditions be controlled to maximize purity and yield?
- Methodological Answer : Synthesis typically involves alkyne functionalization via chlorination. For example, hydrochlorination of 4-decyne using HCl gas under inert conditions (e.g., N₂ atmosphere) at 0–5°C minimizes side reactions. Purity is ensured via fractional distillation (boiling point ~150–160°C under reduced pressure) and characterization by GC-MS to confirm >98% purity. Reaction parameters (temperature, stoichiometry, and catalyst choice) should be systematically varied and optimized using a design-of-experiments (DoE) approach .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to unambiguously characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The terminal alkyne proton (C≡C-H) appears as a singlet at δ ~2.1–2.3 ppm. Chlorine’s electronegativity deshields adjacent carbons, with C-4 (chlorinated carbon) showing a distinct shift in DEPT-135 spectra.
- IR : Alkyne C≡C stretch appears at ~2100–2260 cm⁻¹; C-Cl stretch at ~550–750 cm⁻¹.
- MS : Molecular ion peak at m/z 170 (C₁₀H₁₇Cl⁺) with fragmentation patterns confirming the alkyne and chloroalkane moieties.
- Reference spectral databases (e.g., SciFinder, Reaxys) must be cross-checked to validate assignments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact.
- Store under inert gas (argon) to avoid degradation.
- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols compliant with local regulations.
- Trial experiments should precede large-scale synthesis to assess exothermic risks .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD simulations) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Compare activation energies for Sonogashira vs. Heck coupling pathways.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics.
- Validate predictions with experimental kinetic studies (e.g., monitoring by in-situ FTIR) and compare with literature analogs .
Q. What experimental design strategies can resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Hypothesis Testing : Replicate conflicting studies under controlled conditions (e.g., solvent purity, temperature).
- Error Analysis : Quantify instrumental uncertainties (e.g., NMR field drift) using repeated measurements.
- Statistical Validation : Apply ANOVA to compare datasets and identify outliers.
- Publish raw data in supplementary materials to enable peer validation .
Q. How can reaction kinetics be studied to determine the catalytic efficiency of transition-metal complexes in this compound functionalization?
- Methodological Answer :
- Use stopped-flow UV-Vis spectroscopy to monitor real-time intermediate formation.
- Fit kinetic data to rate laws (e.g., pseudo-first-order) and calculate turnover frequencies (TOF).
- Compare activation parameters (ΔH‡, ΔS‡) across catalysts (e.g., Pd vs. Cu) using Eyring plots.
- Include error bars and confidence intervals in graphical representations .
Q. What strategies mitigate competing side reactions (e.g., alkyne dimerization) during this compound synthesis?
- Methodological Answer :
- Additive Screening : Introduce inhibitors (e.g., hydroquinone) to suppress radical-mediated dimerization.
- Temperature Gradients : Use microreactors to maintain isothermal conditions and minimize thermal degradation.
- In-Situ Monitoring : Employ Raman spectroscopy to detect byproducts early and adjust reagent feed rates .
Data Management and Reproducibility
Q. How should raw data from this compound experiments be curated to ensure reproducibility?
- Methodological Answer :
- Document all parameters (e.g., solvent lot numbers, instrument calibration dates) in electronic lab notebooks.
- Archive chromatograms, spectra, and kinetic curves in standardized formats (e.g., JCAMP-DX for NMR).
- Use version control (e.g., Git) for computational scripts and share via repositories like Zenodo .
Q. What frameworks (e.g., FINER criteria) ensure research questions on this compound are both novel and feasible?
- Methodological Answer :
- Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility: Pilot studies to assess resource requirements.
- Novelty: Conduct a systematic literature review to identify gaps (e.g., understudied reaction mechanisms).
- Ethical: Ensure compliance with chemical safety regulations and data integrity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
